beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-
Overview
Description
“beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)-” is a type of carbohydrate ester that is significant in medicinal chemistry due to its efficacy for the synthesis of biologically active drugs . It is also known as Methyl 3,4-O-isopropylidene-β-D-galactopyranoside . It is a weak substrate and effective inducer of beta-D-galactosidase .
Synthesis Analysis
Methyl β-D-galactopyranoside (MGP) can be treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield .Molecular Structure Analysis
The molecular formula of this compound is C10H18O6 . The IUPAC name is (3aS,4R,6R,7R,7aR)-4-(Hydroxymethyl)-6-methoxy-2,2-dimethylhexahydro-1,3,5-trioxa-7-indenol .Chemical Reactions Analysis
This compound is involved in the metabolism of 2-deoxygalactose . It is a weak substrate and effective inducer of beta-D-galactosidase .Physical And Chemical Properties Analysis
This compound appears as a white crystalline solid . It has a melting point of 132-135 °C . It is soluble in DCM, DMF, DMSO, EtOAc, EtOH, MeOH .Scientific Research Applications
Antimicrobial Properties
MGP and its derivatives have demonstrated promising antimicrobial activity. Researchers synthesized 6-O-acyl MGP esters by acylating MGP with various acyl halides. These compounds were further modified into 2,3,4-tri-O-acyl MGP esters with diverse functionalities. In vitro antimicrobial testing revealed that certain MGP esters exhibited potent antifungal activity against Bacillus subtilis and Escherichia coli strains. The minimum inhibitory concentration (MIC) values ranged from 0.352 to 0.703 mg/ml, and the minimum bactericidal concentration (MBC) values ranged from 0.704 to 1.408 mg/ml .
SARS-CoV-2 Protease Inhibition
MGP esters were investigated as potential inhibitors for the SARS-CoV-2 main protease. Molecular docking studies revealed strong interactions between the modified esters and key residues (Cys145, His41, MET165, GLY143, THR26, and ASN142) in the active site. These esters shape and form multiple electrostatic and hydrogen bonds, similar to other minor-groove binders. Molecular dynamics simulations validated the docking results, suggesting that MGP esters could be safer inhibitors .
Fluorometric Assay for β-Galactosidase
Another related compound, 4-methylumbelliferyl-β-D-galactopyranoside , serves as a substrate for fluorometric assays to detect β-galactosidase activity. It is commonly used in research to assess enzyme function and expression levels .
α-Galactosidase Inhibition
Methyl α-D-galactopyranoside has been identified as a potent inhibitor against the extracellular and intracellular α-galactosidases of Debaryomyces hansenii UFV-1 . This finding highlights its potential in enzyme inhibition studies .
Computational Studies
Methyl β-D-galactopyranoside derivatives have been employed in computational studies. For instance, they were used in the investigation of protonated β-D-galactose and its hydrated complex, providing insights into their behavior and interactions .
Nontraditional Acylation
Selective acylation of methyl β-D-galactopyranoside led to the synthesis of 6-O-(2-bromobenzoyl) substitution products. These compounds were further transformed into 2,3,4-tri-O-6-(2-bromobenzoyl) derivatives with various nontraditional acyl substituents. Such modifications expand the compound’s versatility for diverse applications .
Future Directions
properties
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWRADQNQAPED-SYHAXYEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204641 | |
Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galactopyranoside, methyl 3,4-O-(1-methylethylidene)- | |
CAS RN |
14897-47-3 | |
Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14897-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-O-(1-methylethylidene)-β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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